molecular formula C14H18N2O B13034380 2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol

2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol

Cat. No.: B13034380
M. Wt: 230.31 g/mol
InChI Key: WUBUIFSVXWFWKL-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol is a synthetic organic compound that features a phenol group substituted with a tert-butyl group and a 1-methyl-1H-imidazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine.

    Substitution on the Phenol Ring: The tert-butyl group is introduced onto the phenol ring through a Friedel-Crafts alkylation reaction.

    Coupling of the Imidazole and Phenol Rings: The final step involves coupling the imidazole ring with the substituted phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol is unique due to its combination of a phenol group with a tert-butyl and imidazole substitution. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-tert-butyl-4-(1-methylimidazol-2-yl)phenol

InChI

InChI=1S/C14H18N2O/c1-14(2,3)11-9-10(5-6-12(11)17)13-15-7-8-16(13)4/h5-9,17H,1-4H3

InChI Key

WUBUIFSVXWFWKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=NC=CN2C)O

Origin of Product

United States

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